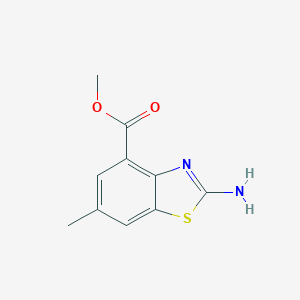
4-Benzothiazolecarboxylicacid,2-amino-6-methyl-,methylester(9CI)
概要
説明
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate is an organic compound belonging to the benzothiazole family Benzothiazoles are bicyclic compounds consisting of a benzene ring fused with a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-methylbenzothiazole-4-carboxylate typically involves the reaction of 2-amino-6-methylbenzothiazole with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and purity.
化学反応の分析
Types of Reactions
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the reagents used.
科学的研究の応用
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of Methyl 2-amino-6-methylbenzothiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Amino-6-methylbenzothiazole: A precursor in the synthesis of Methyl 2-amino-6-methylbenzothiazole-4-carboxylate.
2-Aminothiazole-4-carboxylate:
Uniqueness
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it a valuable compound for various applications.
特性
CAS番号 |
106429-20-3 |
|---|---|
分子式 |
C10H10N2O2S |
分子量 |
222.27 g/mol |
IUPAC名 |
methyl 2-amino-6-methyl-1,3-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-5-3-6(9(13)14-2)8-7(4-5)15-10(11)12-8/h3-4H,1-2H3,(H2,11,12) |
InChIキー |
RTZHEQRECNAMDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N)C(=O)OC |
正規SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N)C(=O)OC |
同義語 |
4-Benzothiazolecarboxylicacid,2-amino-6-methyl-,methylester(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













